2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a complex organic compound that belongs to the thiazole family. This compound is characterized by the presence of sulfonyl groups, which are known for their electron-withdrawing properties, and a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of these functional groups makes this compound highly reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Sulfonyl Groups: The sulfonyl groups can be introduced through sulfonation reactions using reagents such as sulfonyl chlorides or sulfonic acids.
N-Alkylation: The N-(2-methoxyethyl) group can be introduced through N-alkylation reactions using alkyl halides or alkyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each step in the synthetic route.
Chemical Reactions Analysis
Types of Reactions
2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylphenyl)-1,3-thiazol-5-amine
- 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole-5-amine
Uniqueness
Compared to similar compounds, 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is unique due to the presence of both sulfonyl groups and a thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H20N2O5S3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-ethylsulfonyl-N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C15H20N2O5S3/c1-4-24(18,19)15-17-14(13(23-15)16-9-10-22-3)25(20,21)12-7-5-11(2)6-8-12/h5-8,16H,4,9-10H2,1-3H3 |
InChI Key |
GTKUJJAUFZCCHN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCCOC)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.